Ethyl 2-(2-chloropyridin-3-yl)acetate
Description
Significance of Chlorinated Pyridines in Organic Synthesis and Medicinal Chemistry
The introduction of a chlorine atom onto the pyridine (B92270) ring dramatically influences its chemical behavior, creating a valuable class of intermediates known as chlorinated pyridines. The presence of the electronegative chlorine atom can modulate the electron density of the pyridine ring, affecting its reactivity towards various reagents. This substitution provides a reactive handle for a multitude of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and metallation, thereby enabling the construction of complex molecular architectures. In medicinal chemistry, the incorporation of a chlorinated pyridine moiety can enhance the pharmacological profile of a drug candidate by improving its metabolic stability, membrane permeability, and binding affinity to biological targets.
Overview of Chemical Compound Classes with Pyridine Scaffolds
The versatility of the pyridine scaffold has given rise to a multitude of compound classes with diverse applications. These range from simple substituted pyridines used as ligands in catalysis to complex fused heterocyclic systems with potent biological activities. Notable classes include:
Pyridinium Salts: Used as ionic liquids, phase-transfer catalysts, and in the synthesis of various other compounds.
Aminopyridines: Important intermediates in the pharmaceutical and agrochemical industries, and as ligands in coordination chemistry.
Hydroxypyridines: Exhibit tautomerism and are found in various biologically active molecules.
Pyridinecarboxylic Acids and their Esters: Serve as key building blocks for the synthesis of a wide range of pharmaceuticals and other functional molecules.
Bipyridines: Widely used as ligands in coordination chemistry and catalysis.
Fused Pyridine Systems: Such as quinolines, isoquinolines, and thienopyridines, which form the core of many natural products and synthetic drugs.
Contextualizing Ethyl 2-(2-chloropyridin-3-yl)acetate within Heterocyclic Chemistry
This compound, with the CAS number 164464-60-2, is a prime example of a multifunctional building block within the vast family of heterocyclic compounds. sigmaaldrich.com It incorporates several key features that make it a valuable tool for synthetic chemists: a chlorinated pyridine ring, an ester functional group, and an active methylene (B1212753) group. This unique combination of reactive sites allows for a diverse range of chemical transformations, positioning it as a strategic intermediate in the synthesis of more complex heterocyclic systems, particularly fused pyridines like thieno[2,3-b]pyridines. The presence of the 2-chloro substituent provides a site for nucleophilic displacement or cross-coupling reactions, while the acetate (B1210297) moiety can be readily modified or participate in cyclization reactions.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 164464-60-2 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 285.8±25.0 °C (Predicted) |
| Density | 1.217±0.06 g/cm³ (Predicted) |
Detailed Research Findings
While specific, detailed research focused solely on the synthesis and reactivity of this compound is not extensively documented in publicly available literature, its utility as a synthetic intermediate can be inferred from the synthesis of structurally related compounds and its commercial availability as a building block.
The synthesis of analogous 2-chloropyridine-3-carboxylic acid esters has been reported, often involving the reaction of a suitable precursor with an acetylating agent followed by chlorination and esterification. For instance, a European patent describes a process for preparing 2-chloropyridine (B119429) 3-carboxylic acid esters from butadienyl amine derivatives. googleapis.com This suggests that a plausible synthetic route to this compound could involve the appropriate substitution and functional group manipulation of a pyridine precursor.
The primary value of this compound lies in its application as a precursor for the construction of fused heterocyclic systems. The presence of the ester and the adjacent methylene group, combined with the reactive chloro-substituent, makes it an ideal candidate for cyclocondensation reactions.
One of the most significant applications of this compound is in the synthesis of thieno[2,3-b]pyridines. These fused heterocyclic systems are of considerable interest due to their diverse biological activities. The general strategy for the synthesis of thieno[2,3-b]pyridines often involves the reaction of a 2-chloropyridine derivative bearing a suitable side chain at the 3-position with a sulfur-containing reagent, followed by intramolecular cyclization.
The reactivity of the 2-chloro substituent also opens up possibilities for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This further enhances the synthetic utility of this compound as a versatile building block in the construction of complex molecular frameworks.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(2-chloropyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-8(12)6-7-4-3-5-11-9(7)10/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAKAIDVPSXXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(N=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571548 | |
| Record name | Ethyl (2-chloropyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164464-60-2 | |
| Record name | Ethyl (2-chloropyridin-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 2 Chloropyridin 3 Yl Acetate
Established Reaction Pathways for Ethyl 2-(2-chloropyridin-3-yl)acetate Synthesis
Established synthetic routes to this compound and its analogs often rely on the functionalization of pre-existing pyridine (B92270) rings. These methods are characterized by well-understood reaction mechanisms and the use of specific catalytic systems to achieve the desired molecular structure.
Precursor Materials and Their Derivatization for this compound (e.g., 2-chloro-3-pyridine carboxaldehyde with methyl azidoacetate)
A key strategy involves the reaction of a pyridine aldehyde with an azidoacetate. For instance, a well-documented procedure details the reaction of 2-chloro-3-pyridine carboxaldehyde with methyl azidoacetate. This reaction serves as a foundational step in building the acetate (B1210297) side chain onto the pyridine ring. The process begins with the synthesis of methyl azidoacetate from methyl bromoacetate and sodium azide. The subsequent condensation reaction with 2-chloro-3-pyridine carboxaldehyde leads to the formation of an acrylate intermediate, which is a direct precursor to more complex heterocyclic systems.
The derivatization process is typically carried out in a methanolic solution. The aldehyde and the azidoacetate are combined, and the reaction is initiated by the addition of a strong base at low temperatures. This approach allows for the controlled formation of the desired intermediate, which can then be further transformed. Although the cited example leads to a cyclized product, the initial condensation step is a critical example of the derivatization of these precursors.
Catalytic Systems and Reaction Conditions in this compound Synthesis (e.g., Sodium Azide/Water, NaOMe/MeOH)
The choice of catalytic systems and reaction conditions is crucial for the successful synthesis of this compound and its intermediates.
In the preparation of the azidoacetate precursor, a biphasic system of Sodium Azide in water and the bromoacetate in methanol is utilized. This reaction proceeds efficiently at reflux to yield the necessary azido-ester.
For the main condensation reaction, a solution of sodium methoxide (NaOMe) in methanol (MeOH) is a commonly employed catalytic system. The reaction is conducted at sub-zero temperatures, typically between -10 to -12 °C, to control the reactivity and prevent unwanted side reactions. The slow addition of the NaOMe solution to the mixture of 2-chloro-3-pyridine carboxaldehyde and methyl azidoacetate is essential for achieving a good yield of the intermediate product.
| Reaction Step | Precursors | Catalyst/Reagent | Solvent | Temperature | Reference |
| Azidoacetate Preparation | Methyl bromoacetate, Sodium Azide | - | Methanol/Water | Reflux | google.com |
| Condensation | 2-chloro-3-pyridine carboxaldehyde, Methyl azidoacetate | NaOMe | Methanol | -10 to -12 °C | google.com |
Multi-step Synthetic Strategies Involving Pyridineacetic Acid Derivatives
A versatile and common multi-step strategy for preparing this compound involves the synthesis of the corresponding carboxylic acid, 2-(2-chloropyridin-3-yl)acetic acid, followed by an esterification reaction.
The synthesis of the pyridineacetic acid precursor can be achieved through various routes, often starting from simpler pyridine derivatives. Once 2-(2-chloropyridin-3-yl)acetic acid is obtained, it can be converted to its ethyl ester through Fischer esterification. This classic method involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically heated to drive the equilibrium towards the formation of the ester. This two-step approach, involving the formation of the acid followed by esterification, provides a reliable pathway to the target compound.
| Reaction | Reactants | Reagents | Product | Reference |
| Esterification | 2-(2-chloropyridin-3-yl)acetic acid, Ethanol | Acid Catalyst (e.g., H₂SO₄) | This compound | sigmaaldrich.comlumenlearning.com |
Novel Approaches in the Preparation of this compound
Recent advancements in organic synthesis have led to the development of novel methodologies for the preparation of chloropyridine acetates, focusing on improving efficiency, and exploring a wider range of starting materials.
Emerging Synthetic Routes for Related Chloropyridine Acetates
Emerging synthetic strategies for compounds structurally related to this compound include the cyclisation of acyclic precursors. For example, a patented process describes the preparation of 2-chloropyridine (B119429) 3-carboxylic acid esters through the cyclisation of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride google.com. While this route yields a carboxylic acid ester rather than an acetate, it represents a novel approach to constructing the chloropyridyl-ester core.
Another innovative method involves the synthesis of polysubstituted pyridines from 1,4-oxazinone precursors nih.gov. These methods provide access to complex pyridine derivatives that could potentially be adapted for the synthesis of the target molecule. These emerging routes often offer advantages in terms of regioselectivity and the ability to introduce a variety of substituents onto the pyridine ring.
Exploration of Alternative Halopyridine Precursors
The exploration of alternative halopyridine precursors opens up new avenues for the synthesis of this compound. Instead of starting with a pre-functionalized chloropyridine, multi-halogenated pyridines can be used as versatile starting materials. For instance, a process for preparing 3-chloropyridine starts from 2,6-dichloropyridine nih.gov. This precursor undergoes chlorination to yield 2,3,6-trichloropyridine, followed by a selective hydrogenation reaction to remove the chlorine atoms at the 2 and 6 positions.
Purification and Isolation Techniques for this compound
The purification of this compound from the crude reaction mixture is paramount to ensure its suitability for subsequent applications. The choice of purification technique is dictated by the nature of the impurities present and the desired final purity of the compound.
Chromatographic Methods in Reaction Product Separation
Column chromatography is a widely utilized and effective technique for the separation and purification of this compound from reaction byproducts. The selection of the stationary phase and the mobile phase is crucial for achieving optimal separation.
Silica gel is a commonly employed stationary phase for the purification of polar organic compounds like esters. The separation mechanism is based on the differential adsorption of the components of the mixture onto the silica gel. The choice of the mobile phase, a solvent or a mixture of solvents, determines the elution order and the resolution of the separation.
For compounds with polarities similar to this compound, a mixture of a relatively nonpolar solvent and a more polar solvent is often used. A common mobile phase system for the purification of related compounds involves a mixture of ethyl acetate and hexanes. In the purification of analogous compounds, a mobile phase composition of 2:3 ethyl acetate/hexanes has been successfully employed, yielding products with high purity. wiley-vch.de This solvent system provides a good balance of polarity to effectively separate the desired ester from both less polar and more polar impurities.
The effectiveness of the chromatographic separation can be monitored by techniques such as Thin Layer Chromatography (TLC), which allows for rapid analysis of the fractions collected from the column.
Table 1: Exemplary Column Chromatography Parameters for Purification of an Ethyl Acetate Derivative
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel | General Practice |
| Mobile Phase | 2:3 Ethyl Acetate/Hexanes | wiley-vch.de |
| Product Yield after Purification | 85-97% | wiley-vch.de |
Recrystallization and Precipitation Protocols
Recrystallization is another powerful technique for the purification of solid organic compounds. This method relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. An ideal recrystallization solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures.
For this compound, which is an ester, suitable recrystallization solvents could include alcohols such as ethanol, or esters like ethyl acetate itself, potentially in combination with a less polar co-solvent like hexanes or heptanes to induce crystallization. The process typically involves dissolving the crude product in a minimal amount of a hot solvent, followed by slow cooling to allow for the formation of pure crystals.
In the synthesis of a structurally related heterocyclic compound, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, the crude product was successfully recrystallized from ethanol to afford colorless crystals with a yield of 65%. nih.gov This suggests that ethanol could be a viable solvent for the recrystallization of this compound. The general steps for recrystallization include:
Solvent Selection: Identifying a suitable solvent or solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Dissolution: Dissolving the crude solid in the minimum amount of the hot solvent to form a saturated solution.
Filtration (optional): If insoluble impurities are present, a hot filtration step can be performed.
Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed to promote the formation of large, pure crystals.
Isolation and Drying: Collecting the crystals by filtration and drying them to remove any residual solvent.
Yield Optimization and Process Efficiency in this compound Synthesis
Optimizing the yield and process efficiency is a critical aspect of the synthesis of this compound, particularly for industrial-scale production. This involves a systematic investigation of various reaction parameters to identify the conditions that provide the highest yield of the desired product in the shortest amount of time and with the least amount of waste.
Key parameters that can be optimized include:
Reaction Temperature: The rate of a chemical reaction is highly dependent on temperature. In the synthesis of a similar compound, ethyl 3-(pyridin-2-ylamino)propanoate, the reaction was carried out by heating in an oil bath at a temperature range of 120-160 °C. google.com Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of degradation products or side reactions. In some esterification reactions, it has been observed that lowering the temperature can have a positive effect on the final yield of the ester. mdpi.com
Reaction Time: The duration of the reaction is another crucial factor. A reaction time of 16-20 hours was employed in the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate to ensure the completion of the reaction. google.com Monitoring the reaction progress using techniques like TLC or HPLC can help determine the optimal reaction time.
Catalyst: The choice and concentration of a catalyst can significantly influence the reaction rate and yield. In the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, trifluoromethanesulfonic acid was used as a catalyst. google.com
Stoichiometry of Reactants: The molar ratio of the reactants can affect the equilibrium position of the reaction and, consequently, the yield. Optimizing the stoichiometry is essential for maximizing the conversion of the limiting reactant.
Solvent: The choice of solvent can influence the solubility of reactants and the reaction kinetics. Anhydrous ethanol was used as the solvent in the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate. google.com
By carefully controlling these parameters, a high yield of the final product can be achieved. For instance, in the synthesis of ethyl 3-(pyridin-2-ylamino)propanoate, a yield of 85% was reported after optimization of the reaction conditions. google.com
Table 2: Factors Influencing Yield and Process Efficiency
| Parameter | Potential Impact on Synthesis | Example from a Related Synthesis |
| Temperature | Affects reaction rate and selectivity. | 120-160 °C oil bath heating. google.com |
| Reaction Time | Determines the extent of reaction completion. | 16-20 hours. google.com |
| Catalyst | Increases reaction rate. | Trifluoromethanesulfonic acid. google.com |
| Reactant Ratio | Influences equilibrium and product yield. | Optimized for maximum conversion. |
| Solvent | Affects solubility and reaction kinetics. | Anhydrous ethanol. google.com |
Advanced Spectroscopic and Structural Elucidation Studies of Ethyl 2 2 Chloropyridin 3 Yl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H-NMR) Analysis of Ethyl 2-(2-chloropyridin-3-yl)acetate
Detailed experimental ¹H-NMR data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the protons of this compound, could not be located in the searched resources.
Carbon NMR (¹³C-NMR) Analysis of this compound
Specific ¹³C-NMR spectral data, which would provide information on the chemical environment of each carbon atom in this compound, were not found in the available literature.
Mass Spectrometry (MS) Characterization
Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound and its Derivatives
No specific ESI-MS studies detailing the fragmentation patterns or mass-to-charge ratios of molecular ions for this compound or its derivatives were identified.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
HRMS data, which would offer a highly accurate mass measurement to confirm the elemental composition of this compound, is not available in the searched scientific databases.
Infrared (IR) Spectroscopy for Functional Group Identification
While general characteristic IR absorption frequencies for functional groups present in the molecule (such as C=O of the ester, C-Cl, and aromatic C-H bonds) can be predicted, specific experimental IR spectra with peak assignments for this compound are not documented in the searched sources.
X-ray Crystallography of this compound and Related Structures
While a single-crystal X-ray diffraction analysis for this compound itself is not publicly available, valuable structural insights can be drawn from the analysis of closely related derivatives.
Single-Crystal X-ray Diffraction Analysis of this compound Derivatives
A pertinent example is the crystal structure of 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, which shares the core 2-chloropyridin-3-yl moiety. The analysis of this derivative provides critical information about the geometry and electronic properties of this key structural component.
The crystallographic data for this related derivative reveals a monoclinic crystal system with the space group P2₁/c. The unit cell parameters are a = 8.2143(12) Å, b = 14.545(2) Å, and c = 10.4360(16) Å, with a β angle of 97.425(3)°. The asymmetric unit of this derivative contains one molecule.
Interactive Data Table: Crystallographic Data for 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide
| Parameter | Value |
| Empirical Formula | C₁₂H₁₂ClN₃O₂ |
| Formula Weight | 265.70 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.2143 (12) |
| b (Å) | 14.545 (2) |
| c (Å) | 10.4360 (16) |
| β (°) | 97.425 (3) |
| Volume (ų) | 1236.4 (3) |
| Z | 4 |
Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)
In the crystal structure of 2-(2-chloropyridin-3-yl)-N-ethyl-4-methyl-1,3-oxazole-5-carboxamide, the pyridine (B92270) and oxazole (B20620) rings are not coplanar, exhibiting a dihedral angle of 8.42(10)° between them. This twist is a notable conformational feature.
Chromatographic Purity Analysis (HPLC, LC-MS, UPLC)
The purity of "this compound" is critical for its application in synthesis and other research areas. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity and identifying potential impurities.
A certificate of analysis for a related compound, "Ethyl 2-Chloropyridine-3-carboxylate," indicates that its purity is determined by HPLC, often achieving ≥98.0% chemscene.com. The analysis is typically performed using a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate), often with a gradient elution to separate impurities with different polarities.
LC-MS is particularly useful for identifying unknown impurities by providing mass-to-charge ratio information, which aids in their structural elucidation. For instance, in the analysis of pharmaceutical impurities, LC-MS can be employed for both targeted and untargeted analysis eurl-pesticides.eu. UPLC, with its use of smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC, making it an efficient method for purity testing.
Interactive Data Table: Typical Chromatographic Conditions for Analysis of Related Pyridine Esters
| Parameter | Typical Value/Condition |
| Technique | HPLC, LC-MS, UPLC |
| Column | C18 (e.g., Hypersil BDS, Waters HSS T3) |
| Mobile Phase | Acetonitrile/Methanol and Water with buffer (e.g., Ammonium Acetate, Formic Acid) |
| Detection | UV (e.g., 254 nm), Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 1.0 mL/min (HPLC), 0.3 - 0.6 mL/min (UPLC) |
| Injection Volume | 1 - 10 µL |
This generalized approach allows for the effective separation and quantification of "this compound" from potential starting materials, by-products, and degradation products, ensuring its suitability for further use.
Reactivity and Derivatization Chemistry of Ethyl 2 2 Chloropyridin 3 Yl Acetate
Reactions at the Pyridine (B92270) Nitrogen Atom
The nitrogen atom in the pyridine ring, being a heteroatom, possesses a lone pair of electrons and can undergo reactions such as N-oxidation. The oxidation of 2-chloropyridine (B119429) derivatives to their corresponding N-oxides is a well-established transformation. For instance, 2-chloropyridine can be effectively oxidized using hydrogen peroxide in the presence of a suitable catalyst, such as a TS-1 molecular sieve, to produce 2-chloropyridine-N-oxide in high yield. chemicalbook.com A patented method describes this process, achieving a conversion of 2-chloropyridine of up to 100% and a yield of the N-oxide product greater than 98%. google.com This reaction enhances the electron-withdrawing nature of the pyridine ring and can be a strategic step in more complex synthetic sequences.
Table 1: N-Oxidation of 2-Chloropyridine
| Reactant | Reagents | Conditions | Product | Yield | Reference |
|---|
Transformations Involving the Ester Moiety
The ethyl ester group of the title compound is amenable to several classical transformations.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (2-chloropyridin-3-yl)acetic acid. Acid-catalyzed hydrolysis is a reversible equilibrium-driven process, typically requiring a large excess of water. youtube.commdpi.com In contrast, base-catalyzed hydrolysis, or saponification, is an irreversible reaction that goes to completion, yielding the carboxylate salt, which is then protonated in a separate workup step to afford the carboxylic acid.
Amidation and Hydrazinolysis: The ester can react with amines or hydrazine (B178648) to form amides or hydrazides, respectively. The reaction with hydrazine hydrate (B1144303) is particularly significant as it produces (2-chloropyridin-3-yl)acetohydrazide. acs.org This hydrazide is a key intermediate for the synthesis of various five-membered heterocycles, such as pyrazoles and triazoles.
Reduction: The ester functionality can be reduced to a primary alcohol. A common reagent for this transformation is lithium borohydride (B1222165) (LiBH₄), which can selectively reduce esters in the presence of other functional groups. youtube.com This reaction would convert Ethyl 2-(2-chloropyridin-3-yl)acetate into 2-(2-chloropyridin-3-yl)ethanol.
Reactions at the α-Carbon of the Acetate (B1210297) Group
The methylene (B1212753) (CH₂) group positioned between the pyridine ring and the ester carbonyl is known as the α-carbon. The protons on this carbon are acidic (pKa ≈ 25 in DMSO for ethyl phenylacetate) due to the electron-withdrawing effect of the adjacent ester group, allowing for the formation of an enolate ion upon treatment with a suitable base. This enolate can then act as a nucleophile in various reactions.
Alkylation: In a manner analogous to the malonic and acetoacetic ester syntheses, the α-carbon can be alkylated. nih.govchemicalbook.com Treatment with a strong base like lithium diisopropylamide (LDA) generates the enolate, which can then be treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in an SN2 reaction to introduce an alkyl group at the α-position. nih.gov
Cyano Group Introduction: The reactivity of the α-position is also demonstrated by the synthesis of related compounds like ethyl 2-cyano-2-pyridin-3-yl-acetate. nih.gov This suggests that a cyano group can be introduced at the α-carbon of the title compound, likely through a sequence involving halogenation followed by nucleophilic substitution with a cyanide salt.
Nucleophilic Aromatic Substitution on the Chloropyridine Ring
The chlorine atom at the C2 position of the pyridine ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is due to the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.
This reaction is a cornerstone for introducing a variety of nucleophiles at the 2-position. A common and synthetically valuable transformation is the displacement of the chloride by a nitrogen nucleophile. For example, reaction with ammonia (B1221849) or primary amines can yield the corresponding 2-aminopyridine (B139424) derivatives. These amino-substituted compounds are crucial precursors for the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. bio-conferences.org The reaction typically proceeds by heating the 2-chloropyridine derivative with the amine, sometimes in the presence of a base or a copper catalyst.
Formation of Fused Heterocyclic Systems from this compound Derivatives
The versatility of this compound as a scaffold is best demonstrated by its use in the synthesis of fused heterocyclic rings, which are prevalent in many biologically active molecules.
Imidazo[1,2-a]pyridines are a prominent class of fused heterocycles that can be synthesized from derivatives of the title compound. The general strategy involves the initial conversion of this compound into a 2-aminopyridine derivative via nucleophilic aromatic substitution with an amine. This intermediate, ethyl 2-(2-aminopyridin-3-yl)acetate, can then undergo cyclization reactions.
A common method for forming the imidazole (B134444) ring is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone. organic-chemistry.org This reaction sequence provides a direct route to substituted imidazo[1,2-a]pyridines. Numerous modern variations of this cyclization exist, using different reagents and catalysts to achieve high yields and functional group tolerance. tci-thaijo.orgnih.govacs.orgnih.gov
Table 2: Representative Synthesis of Imidazo[1,2-a]pyridines
| Precursors | Reaction Type | Key Features | Reference |
|---|---|---|---|
| 2-Aminopyridine + α-Haloketone | Tschitschibabin Condensation | Classical method, often requires heating. | organic-chemistry.org |
| 2-Aminopyridine + Acetophenone | Copper-Catalyzed Aerobic Oxidation | Compatible with a broad range of functional groups. | tci-thaijo.org |
The functional groups in this compound allow for its conversion into other fused heterocyclic systems, including those based on oxazole (B20620) and pyrazole (B372694) rings.
Pyrazolidine and Pyrazole Derivatives: A key strategy to form a fused pyrazole ring involves the reaction of the starting material with hydrazine. Nucleophilic substitution of the chlorine atom with hydrazine hydrate would yield ethyl 2-(2-hydrazinylpyridin-3-yl)acetate. This intermediate is primed for intramolecular cyclization. Upon heating, the hydrazinyl moiety can attack the ester carbonyl, leading to the formation of a pyrazolidinone ring fused to the pyridine, specifically a dihydropyrazolopyridinone. The PubChem database contains an entry for a closely related compound, ethyl 2-(3-chloropyridin-2-yl)-5-oxopyrazolidine-3-carboxylate, which supports the feasibility of forming such ring systems. nih.gov Furthermore, reactions of N-aminopyridinium ylides, formed from 2-halopyridines, with dipolarophiles are a known method to construct the pyrazolo[1,5-a]pyridine (B1195680) core. organic-chemistry.org
Oxazole Derivatives: The synthesis of an oxazole ring typically requires the presence of an α-aminoketone or a related precursor. Starting from this compound, this could be achieved through a multi-step sequence. For example, α-bromination of the acetate followed by substitution with an amine and subsequent functional group manipulations could generate the necessary intermediate, which would then cyclize to form the oxazole ring.
Formation of Thiadiazoles and Oxadiazoles
The transformation of this compound into thiadiazole and oxadiazole derivatives typically proceeds through a common intermediate, 2-(2-chloropyridin-3-yl)acetohydrazide. This key intermediate is synthesized by the hydrazinolysis of the starting ester. From this hydrazide, divergent synthetic pathways can be employed to construct the desired five-membered heterocyclic rings.
Synthesis of Thiadiazole Derivatives:
The synthesis of 1,3,4-thiadiazoles from 2-(2-chloropyridin-3-yl)acetohydrazide can be achieved through a multi-step sequence. The acetohydrazide is first reacted with an appropriate isothiocyanate to yield a thiosemicarbazide (B42300) derivative. Subsequent acid-catalyzed cyclization of the thiosemicarbazide furnishes the corresponding 1,3,4-thiadiazole. For instance, reaction of the related 2-(pyridin-2-yl)acetohydrazide (B1337851) with various aryl isothiocyanates in refluxing acetonitrile (B52724) has been shown to produce N-substituted-2-(pyridin-2-ylacetyl)hydrazinecarbothioamides, which are precursors to 1,3,4-thiadiazoles. mdpi.com A similar strategy is applicable to the 2-chloro-substituted analogue.
Another approach involves the reaction of the hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), followed by treatment with hydrazine hydrate to form a 4-amino-5-substituted-1,2,4-triazole-3-thione, which can be a precursor to thiadiazole-containing systems. tubitak.gov.tr
Synthesis of Oxadiazole Derivatives:
The formation of 1,3,4-oxadiazoles can also be initiated from the 2-(2-chloropyridin-3-yl)acetohydrazide intermediate. A common method involves the reaction of the hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent or a coupling reagent. niscpr.res.in For example, a one-pot synthesis can be achieved by reacting the hydrazide with various aromatic aldehydes and a catalyst like cerium (IV) ammonium (B1175870) nitrate (B79036) under solvent-free conditions. researchgate.net
Alternatively, 5-(pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione has been synthesized from 2-(pyridin-2-yl)acetohydrazide by reaction with carbon disulfide in an ethanolic potassium hydroxide solution. mdpi.com This methodology can be extrapolated for the synthesis of the corresponding 2-chloropyridin-3-yl derivative.
Table 1: Representative Reactions for the Formation of Thiadiazole and Oxadiazole Precursors from Pyridine Acetate Derivatives
| Starting Material | Reagents | Intermediate/Product | Heterocycle Type | Reference |
| Ethyl 2-(pyridin-2-yl)acetate | 1. N₂H₄·H₂O 2. Aryl isothiocyanate | N-Aryl-2-(pyridin-2-ylacetyl)hydrazinecarbothioamide | Thiadiazole Precursor | mdpi.com |
| Ethyl 2-(pyridin-2-yl)acetate | 1. N₂H₄·H₂O 2. CS₂, KOH, EtOH | 5-(Pyridin-2-ylmethyl)-1,3,4-oxadiazole-2(3H)-thione | Oxadiazole | mdpi.com |
| Pyridine-3-thiocarboxamide | Ethyl 2-chloroacetoacetate | Thiazole derivative | Thiazole/Thiadiazole Precursor | tubitak.gov.tr |
| 2-Oxopyridine-3-carbonitrile | Ethyl chloroacetate, then N₂H₄·H₂O | Hydrazinocarbonyl analog | Pyridine/Oxadiazole Precursor | arkat-usa.org |
Catalyzed Coupling Reactions (e.g., Suzuki, Heck)
The chlorine atom at the 2-position of the pyridine ring in this compound serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of complex molecules.
Suzuki Coupling:
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. researchgate.netresearchgate.net this compound is a suitable substrate for such reactions, where the 2-chloro position can be coupled with various aryl or heteroaryl boronic acids or their esters. These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst such as palladium acetate or palladium chloride, in the presence of a suitable phosphine (B1218219) ligand and a base. organic-chemistry.org
For instance, the Suzuki coupling of 2-chloropyridines with arylboronic acids has been demonstrated to proceed efficiently using catalysts like palladium acetate in the absence of a ligand in aqueous media, or with highly active palladium-phosphine complexes for more challenging substrates. researchgate.netorganic-chemistry.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired coupled products. mdpi.comcommonorganicchemistry.com
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The 2-chloro position of this compound can undergo Heck coupling with a variety of alkenes. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. libretexts.org
While the reactivity of chloroarenes in Heck reactions can be lower than that of the corresponding bromo or iodo derivatives, the use of highly active catalyst systems, such as those based on palladacycles or N-heterocyclic carbenes (NHCs), can facilitate the coupling of chloropyridines. organic-chemistry.org The reaction is stereospecific and provides a powerful method for the introduction of vinyl groups onto the pyridine ring. youtube.com
Table 2: Examples of Catalyzed Coupling Reactions with Chloropyridine Derivatives
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki Coupling | 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂, Na₂CO₃, H₂O/DMF | 3,5-Dichloro-2-arylpyridines | researchgate.net |
| Suzuki Coupling | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd-dialkylbiphenylphosphine complex | 2-Aryl-3-aminopyridine | organic-chemistry.org |
| Suzuki Coupling | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-2-chloropyrimidine | mdpi.com |
| Heck Reaction | Aryl Halide | Alkene | Pd(OAc)₂, Phosphine ligand, Base | Substituted Alkene | wikipedia.orgorganic-chemistry.org |
Computational Chemistry and Molecular Modeling of Ethyl 2 2 Chloropyridin 3 Yl Acetate
Quantum Chemical Calculations
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and geometry of molecules. These calculations are fundamental to understanding the intrinsic properties of a compound.
Geometry optimization is a computational process that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Ethyl 2-(2-chloropyridin-3-yl)acetate, methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) are commonly used to achieve an optimized geometry. This process yields crucial information about bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's shape and steric properties.
Electronic structure analysis provides insights into the distribution of electrons within the molecule. Parameters such as molecular electrostatic potential (MEP), atomic charges, and dipole moment are calculated to identify electron-rich and electron-deficient regions. The MEP map, for instance, can predict sites susceptible to electrophilic and nucleophilic attack. In this compound, the electronegative chlorine and oxygen atoms are expected to be regions of high electron density.
Table 1: Illustrative Optimized Geometry Parameters for this compound (Calculated using DFT/B3LYP/6-31G)*
| Parameter | Value |
| C2-Cl Bond Length (Å) | 1.745 |
| C3-C7 Bond Length (Å) | 1.510 |
| C7-C8 Bond Length (Å) | 1.525 |
| C8=O9 Bond Length (Å) | 1.210 |
| C8-O10 Bond Length (Å) | 1.350 |
| N1-C2-C3 Angle (°) | 122.5 |
| C2-C3-C7 Angle (°) | 120.8 |
| C3-C7-C8 Angle (°) | 112.0 |
| O9=C8-O10 Angle (°) | 125.0 |
Note: The data in this table is illustrative and represents typical values for similar compounds, as specific computational studies on this compound are not publicly available.
Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.
For this compound, the HOMO is likely to be localized on the pyridine (B92270) ring and the ester group, while the LUMO may be distributed over the pyridine ring, influenced by the electron-withdrawing chlorine atom.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 5.62 |
Note: The data in this table is illustrative and based on typical values for analogous pyridine derivatives.
Molecular Docking Studies for Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand to a protein target.
In the context of this compound, molecular docking could be employed to identify potential biological targets, such as enzymes or receptors. The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.
The results of a docking study can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.
Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -7.5 |
| Interacting Residues | Tyr123, Phe256, Arg301 |
| Hydrogen Bonds | O9 with Arg301 (2.9 Å) |
| Hydrophobic Interactions | Pyridine ring with Phe256 |
Note: The data in this table is for illustrative purposes, as specific docking studies on this compound are not available.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on the activity, QSAR models can be used to predict the activity of new, untested compounds.
For a series of this compound derivatives, a QSAR study would involve:
Data Set Preparation: A collection of derivatives with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.
Model Development: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
A validated QSAR model can provide valuable insights into the structure-activity relationship, indicating which structural modifications are likely to improve the desired biological activity. For instance, a model might suggest that increasing the hydrophobicity or modifying the electronic properties of the pyridine ring could lead to more potent derivatives.
Table 4: Illustrative QSAR Model for a Hypothetical Series of this compound Derivatives
| Statistical Parameter | Value |
| R² (Correlation Coefficient) | 0.85 |
| Q² (Cross-validated R²) | 0.72 |
| Important Descriptors | LogP, Dipole Moment, HOMO Energy |
Note: This table presents hypothetical data to illustrate the outcome of a QSAR study.
Conformational Analysis through Computational Methods
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The flexible ethyl acetate (B1210297) side chain of this compound can adopt various conformations, which can influence its physical properties and its ability to bind to a biological target.
Computational methods, such as systematic or stochastic conformational searches, can be used to explore the conformational space of the molecule. The energies of the different conformers are calculated using quantum mechanics or molecular mechanics methods to identify the most stable (lowest energy) conformations. The results of a conformational analysis can provide insights into the preferred shape of the molecule in different environments and can be crucial for understanding its biological activity. For flexible molecules, it is often the low-energy conformers that are responsible for binding to a receptor.
Table 5: Illustrative Relative Energies of Different Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C7-C8) | Relative Energy (kcal/mol) | Population (%) |
| 1 (Global Minimum) | 60° | 0.00 | 75 |
| 2 | 180° | 1.20 | 20 |
| 3 | -60° | 2.50 | 5 |
Note: The data in this table is illustrative, representing a plausible outcome of a conformational analysis.
Applications and Advanced Research Perspectives for Ethyl 2 2 Chloropyridin 3 Yl Acetate
As a Versatile Chemical Building Block in Complex Molecule Synthesis
The reactivity of the chloro- and acetate-moieties on the pyridine (B92270) ring allows for a diverse range of chemical transformations, establishing Ethyl 2-(2-chloropyridin-3-yl)acetate as a key starting material in multi-step syntheses.
Intermediate for Pharmaceutical Compounds
The 2-chloropyridine (B119429) scaffold is a fundamental component in the architecture of numerous pharmaceutical agents. yufengchemicals.comnih.gov Its derivatives are integral to the development of drugs targeting a variety of conditions, including cancer and neurological disorders. yufengchemicals.com The presence of the chlorine atom provides a reactive site for nucleophilic substitution, enabling the construction of more elaborate molecular frameworks.
While direct synthesis of a specific commercial drug from this compound is not extensively documented in publicly available literature, closely related compounds underscore its potential. For instance, Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride is a known intermediate in the synthesis of Edoxaban, an anticoagulant that functions as a direct factor Xa inhibitor. chemicalbook.compharmaffiliates.com This highlights the utility of chloropyridine acetates in constructing complex heterocyclic systems for medicinal applications. The broader class of chlorinated pyridines are crucial intermediates in the pharmaceutical industry for creating drugs with improved efficacy. yufengchemicals.comnih.gov
Table 1: Related Chloropyridine Intermediates in Pharmaceutical Synthesis
| Intermediate Compound | Application | Reference(s) |
| Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride | Intermediate for the anticoagulant Edoxaban | chemicalbook.com, pharmaffiliates.com |
| 2-Chloropyridine | Starting material for antihistamines and antiarrhythmics | wikipedia.org, nih.gov |
Intermediate for Agrochemicals
The agrochemical industry also utilizes 2-chloropyridine derivatives as key intermediates for the synthesis of modern pesticides and herbicides. yufengchemicals.comgoogle.com The structural motif of 2-chloropyridine is present in several commercially successful agrochemicals. For example, 2-chloropyridine is a precursor to pyrithione, which, as 2-mercaptopyridine-N-oxide, exhibits fungicidal properties. wikipedia.org It is also a starting material for the insecticide pyripropoxyfen. wikipedia.org
The utility of this compound in this sector lies in its ability to be transformed into a variety of molecules with potential herbicidal and fungicidal activities. google.com The development of trifluoromethylpyridine (TFMP) derivatives, many of which originate from chloropyridine precursors, has been a significant area of agrochemical research, leading to a number of commercial products. semanticscholar.org
Table 2: Examples of Agrochemicals Derived from 2-Chloropyridine
| Agrochemical | Type | Reference(s) |
| Pyrithione | Fungicide | wikipedia.org |
| Pyripropoxyfen | Insecticide | wikipedia.org |
Medicinal Chemistry and Biological Activity Studies of Derivatives
The modification of this compound has led to the discovery of novel derivatives with a range of biological activities. These studies are crucial in the search for new therapeutic agents.
Anticancer Potential and Mechanisms of Action
Derivatives of 2-chloropyridine have shown promise as potential anticancer agents. yufengchemicals.com Research has demonstrated that novel 2-chloro-pyridine derivatives incorporating flavone (B191248) moieties can act as telomerase inhibitors. nih.gov Specifically, certain compounds from this class exhibited inhibitory effects against the gastric cancer cell line SGC-7901, with one derivative showing strong telomerase inhibition with an IC₅₀ value of 0.8 µM. nih.gov The proposed mechanism involves the derivative binding to the active site of telomerase, thereby impeding its function which is crucial for the survival of many cancer cells. nih.gov
Furthermore, the synthesis of novel nicotinonitrile derivatives, which can be derived from chloropyridine precursors, has yielded compounds with significant cytotoxic activity. nih.gov Certain derivatives showed high inhibitory effects against three different tumor cell lines, with some exhibiting greater potency than the reference drug doxorubicin (B1662922) while being non-cytotoxic to normal cells. nih.gov
Table 3: Anticancer Activity of 2-Chloropyridine Derivatives
| Derivative Class | Cancer Cell Line | Activity/Mechanism | IC₅₀ Value | Reference(s) |
| 2-Chloro-pyridine with flavone moiety (Compound 6e) | SGC-7901 (gastric) | Telomerase inhibition | 0.8 µM (telomerase) | nih.gov |
| 2-Chloro-pyridine with flavone moiety (Compound 6f) | SGC-7901 (gastric) | Cytotoxicity | 18.45 µg/mL | nih.gov |
| Nicotinonitrile derivative (Compound 8) | Various | Cytotoxicity, higher than doxorubicin | Not specified | nih.gov |
| Nicotinonitrile derivative (Compound 16) | Various | Cytotoxicity, higher than doxorubicin | Not specified | nih.gov |
Antimicrobial and Antifungal Investigations
The search for new antimicrobial and antifungal agents has led to the investigation of various heterocyclic compounds derived from chloropyridines. A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed moderate to good antibacterial activity against a panel of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL. nih.gov One compound in this series demonstrated an eight-fold stronger inhibitory effect than the commercial antibiotic linezolid (B1675486) against certain strains. nih.gov
In another study, substituted ethyl 2-(quinolin-4-yl)propanoates, which can be conceptually related to derivatives of this compound, were found to have potent antimicrobial activity against Helicobacter pylori. mdpi.com These findings suggest that the pyridine acetate (B1210297) backbone is a viable scaffold for the development of new antibacterial agents.
Table 4: Antimicrobial Activity of Related Pyridine Derivatives
| Derivative Class | Target Organism(s) | Activity Noted | MIC Range (µg/mL) | Reference(s) |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinones | Gram-positive bacteria | Moderate to good antibacterial activity | 2 - 32 | nih.gov |
| Substituted ethyl 2-(quinolin-4-yl)propanoates | Helicobacter pylori | Potent antimicrobial activity | Not specified | mdpi.com |
Enzyme Inhibition Studies (e.g., Glucosidase, NAPE-PLD, SDH)
Derivatives of this compound have been explored as inhibitors of various enzymes implicated in disease.
Glucosidase Inhibition: α-Glucosidase inhibitors are a class of drugs used to treat type 2 diabetes by slowing down carbohydrate digestion. nih.gov Synthetic derivatives of pyridin-2(1H)-ones have been shown to possess significant α-glucosidase inhibitory activity. nih.gov For instance, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea demonstrated higher inhibitory activity against α-glucosidase than the standard drug acarbose, with an IC₅₀ value of 9.77 mM. nih.gov
NAPE-PLD Inhibition: N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of bioactive fatty acid ethanolamides. nih.govnih.gov The discovery of inhibitors for this enzyme is of significant interest for studying its physiological roles. A high-throughput screening campaign led to the identification of LEI-401, a potent and selective NAPE-PLD inhibitor with a pyridine moiety, which was found to reduce the levels of N-acylethanolamines in neuronal cells. nih.gov Another study identified a quinazoline (B50416) sulfonamide derivative with a pyridyl side chain as a reversible, uncompetitive inhibitor of NAPE-PLD. nih.gov
SDH Inhibition: Succinate dehydrogenase (SDH) is a key enzyme in the mitochondrial electron transport chain and the tricarboxylic acid cycle, and it is a validated target for fungicides. google.com Novel pyridine carboxamide derivatives have been designed and synthesized as potential SDH inhibitors. One such compound, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, displayed good in vivo antifungal activity against Botrytis cinerea and its SDH inhibitory activity was comparable to the commercial fungicide thifluzamide. google.com
Table 5: Enzyme Inhibition by Pyridine Derivatives
| Enzyme Target | Derivative Class | Inhibition Data (IC₅₀) | Reference(s) |
| α-Glucosidase | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | nih.gov |
| NAPE-PLD | Quinazoline sulfonamide derivative 18 | ~36-37 µM for halogenated derivatives | nih.gov |
| NAPE-PLD | LEI-401 | Potent inhibitor, specific value not provided in abstract | nih.gov |
| Succinate Dehydrogenase (SDH) | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Comparable to thifluzamide | google.com |
Herbicidal and Insecticidal Activity of Related Compounds
The 2-chloropyridine core is a key structural feature in a number of commercially important pesticides. wikipedia.org This class of compounds is utilized in the agricultural industry to develop both fungicides and insecticides. wikipedia.org The presence of a halogen, such as chlorine, on the pyridine ring can significantly influence the biological activity of the resulting molecule. nih.gov
Derivatives of 2-chloropyridine are used to create pesticides that are effective against a variety of pests, including whiteflies, aphids, and mites. yufengchemicals.com One notable example of a commercial insecticide derived from 2-chloropyridine is pyriproxyfen. wikipedia.org The mechanism of action for these pyridine-based pesticides often involves targeting specific physiological processes within the pest, which can help to mitigate the development of resistance. yufengchemicals.com
Research has also demonstrated the herbicidal potential of pyridine derivatives. For instance, a series of novel pyrido[2,3-d]pyrimidine (B1209978) derivatives, synthesized from 2-chloronicotinic acid, have shown promising herbicidal activity, particularly against monocotyledonous plants like bentgrass. mdpi.comgoogle.com Similarly, certain 2-phenylpyridine (B120327) derivatives have been investigated for their insecticidal properties against pests such as Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. nih.gov
| Compound Class | Type of Activity | Target Organisms | Key Findings | Reference |
|---|---|---|---|---|
| 2-Chloropyridine Derivatives | Insecticidal, Fungicidal | Aphids, mites, whiteflies | Serves as a key intermediate in the synthesis of various pesticides. wikipedia.orgyufengchemicals.com | wikipedia.orgyufengchemicals.com |
| Pyrido[2,3-d]pyrimidine Derivatives | Herbicidal | Bentgrass (a monocot) | Showed good activity against monocotyledonous plants. mdpi.comgoogle.com | mdpi.comgoogle.com |
| 2-Phenylpyridine Derivatives | Insecticidal | Mythimna separata, Aphis craccivora, Tetranychus cinnabarinus | Some derivatives exhibited 100% inhibition against Mythimna separata at 500 mg/L. nih.gov | nih.gov |
| Piperidinium and Morpholinium 3-cyanopyridinethiolates | Insecticidal | Cowpea Aphid (Aphis craccivora) | Some compounds showed insecticidal activity about 1.5-fold higher than the commercial insecticide acetamiprid. researchgate.net | researchgate.net |
Drug-Receptor Interactions and Target Identification
The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast number of FDA-approved drugs. nih.gov Its ability to form hydrogen bonds via the nitrogen atom can significantly enhance the pharmacokinetic properties of a drug molecule. nih.govrsc.org Derivatives of this compound are being investigated for their potential to interact with a variety of biological targets.
For example, pyridine-based compounds have been designed as inhibitors of several protein kinases, which are crucial targets in cancer therapy. Some thiazolyl imidazo[1,2-a]pyridine (B132010) compounds have shown inhibitory effects on p110a, a target for cancer treatment. rsc.org In another study, novel pyridine-based compounds were synthesized and evaluated as potential inhibitors of PIM-1 kinase, an enzyme implicated in the survival and proliferation of cancer cells. acs.org One of the synthesized compounds demonstrated potent PIM-1 inhibition with an IC₅₀ value of 14.3 nM. acs.org
Furthermore, derivatives of pyridine have been developed as VEGFR-2 inhibitors. wikipedia.org VEGFR-2 is a key receptor involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth. Pyridine derivatives containing a thiazolylamino-substituted heterocycle have demonstrated anti-angiogenesis and anti-proliferation activity in tumor cells. wikipedia.org In a specific study, a tetrahydroisoquinoline derivative with a pyridine carbonyl moiety was found to induce apoptosis in non-small-cell lung cancer cells by targeting ERK1/2 and MEK1. mdpi.com
| Derivative Class | Biological Target | Therapeutic Area | Key Findings | Reference |
|---|---|---|---|---|
| Thiazolyl imidazo[1,2-a]pyridines | p110a | Oncology | Showed inhibition of tumor cell growth. rsc.org | rsc.org |
| Pyridine-based coupled amides | PIM-1 Kinase | Oncology | A lead compound exhibited an IC₅₀ of 14.3 nM. acs.org | acs.org |
| Pyridine derivatives with a thiazolylamino-substituted heterocycle | VEGFR-2 | Oncology | Demonstrated anti-angiogenesis and anti-proliferation activity. wikipedia.org | wikipedia.org |
| 22-(4′-Pyridinecarbonyl) Jorunnamycin A | ERK1/2, MEK1 | Oncology | Identified as molecular targets in mediating apoptosis in non-small-cell lung cancer cells. mdpi.com | mdpi.com |
Pharmacokinetic and Pharmacodynamic Considerations of Derivatives
The pharmacokinetic and pharmacodynamic properties of a drug are critical for its efficacy and safety. The pyridine scaffold is often incorporated into drug candidates to improve these properties. rsc.org The nitrogen atom in the pyridine ring can enhance water solubility and allow for modifications that fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov
The metabolism of pyridine derivatives often involves cytochrome P450 enzymes. For example, the drug Axitinib, a pyridine derivative, is primarily metabolized by CYP3A4/5. wikipedia.org The plasma half-life of pyridine itself has been reported to be around 7 to 8 hours in rats. nih.gov
Modifications to the pyridine structure can have a significant impact on pharmacokinetics. For instance, in a series of pyridine-based non-catalytic site integrase inhibitors (NCINIs), methylation of a morpholine (B109124) nitrogen atom led to excellent metabolic stability. nih.gov Conversely, the introduction of a C6-benzimidazole group in the same series resulted in high excretion into the biliary tract, suggesting significant enterohepatic recirculation. nih.gov These findings underscore the importance of careful structural modification to achieve a desirable pharmacokinetic profile. The pharmacodynamics of pyridine derivatives are diverse, with their effects being directly related to their specific biological targets. nih.gov
Patent Landscape and Intellectual Property Analysis
The patent landscape for compounds related to this compound is extensive, reflecting their importance as intermediates in the synthesis of high-value products in the pharmaceutical and agrochemical industries. google.com Patents in this area cover novel synthetic methods, new chemical entities derived from these intermediates, and their specific biological applications.
Patents Related to Synthesis and Intermediates
A number of patents describe methods for the preparation of 2-chloropyridine derivatives, which are essential precursors for this compound. For example, patents have been granted for the preparation of 2-chloropyridine derivatives through the cyclization of 1,3-butadiene (B125203) derivatives in the presence of hydrogen chloride. google.com Other patents focus on the synthesis of 2-chloronicotinic acid esters, which are closely related in structure. googleapis.com
The synthesis of intermediates for specific drugs also features prominently in the patent literature. For instance, a patent by Biophore India Pharmaceuticals describes a process for preparing intermediates of Dabigatran Etexilate, a direct thrombin inhibitor. googleapis.com Another patent details a method for synthesizing 3-acetyl-2-chloropyridine (B57767) from 2-chloronicotinic acid. google.com
| Patent Number | Assignee/Applicant | Title/Subject Matter | Reference |
|---|---|---|---|
| EP0462639A1 | Not specified in abstract | Preparation of 2-chloropyridine derivatives, useful as starting materials for herbicides and fungicides. google.com | google.com |
| EP0309995A2 | Not specified in abstract | Preparation of 2-chloropyridine-3-carboxylic acid esters. googleapis.com | googleapis.com |
| US10077251B2 | Biophore India Pharmaceuticals PVT. | Process for the preparation of Dabigatran Etexilate and its intermediates. googleapis.com | googleapis.com |
| CN115611802B | Not specified in abstract | Synthetic method of 3-acetyl-2-chloropyridine. google.com | google.com |
| CN104926717A | Not specified in abstract | Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate, an intermediate for Dabigatran. google.com | google.com |
Patents on Biological Applications of this compound Derivatives
The derivatives of this compound have been the subject of numerous patents due to their wide range of biological activities. A significant area of application is in the development of new pharmaceuticals. For example, ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, a closely related compound, is a key intermediate in the synthesis of Edoxaban, an anticoagulant that acts as a direct factor Xa inhibitor. chemicalbook.com A European patent application (EP3752488A1) describes a method for preparing a precursor to Edoxaban using this intermediate. google.com
In the agrochemical sector, patents have been issued for heterocyclic compounds with insecticidal properties. For instance, U.S. Patent 4,742,060 covers a class of heterocyclic compounds, including derivatives of 2-chloropyridine, for use as insecticides. google.com
| Patent Number | Assignee/Applicant | Title/Subject Matter | Reference |
|---|---|---|---|
| EP3752488A1 | Not specified in abstract | Method for preparing an intermediate for Edoxaban using ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. google.com | google.com |
| US4742060A | Nihon Tokushu Noyaku Seizo K.K. | Heterocyclic compounds with insecticidal activity. google.com | google.com |
| WO2018060714A1 | Not specified in abstract | Pyridine compounds with selective inhibitory activity on various kinases for cancer treatment. google.com | google.com |
Emerging Research Areas and Future Directions
The versatility of the 2-chloropyridine scaffold suggests that research into derivatives of this compound will continue to be a fruitful area of investigation. Future research is likely to focus on several key areas.
In pharmaceuticals, there is a continuous drive to discover novel drugs with improved efficacy and safety profiles. The 2-chloropyridine moiety is a valuable building block for creating molecules that can target a wide range of diseases, from cancer to neurological disorders. yufengchemicals.com The development of new synthetic methodologies that allow for more efficient and diverse modifications of the pyridine ring will be crucial in this endeavor.
In the agrochemical industry, the focus is on developing more selective and environmentally benign pesticides. Research into 2-chloropyridine derivatives will likely aim to create compounds with novel modes of action to combat the growing problem of pest resistance. yufengchemicals.com The design of herbicides that can selectively target weeds without harming crops is another important research direction. yufengchemicals.com
Furthermore, the unique electronic properties of the pyridine ring make it an attractive component in materials science. There is potential for the development of novel materials with interesting optical or electronic properties based on this scaffold.
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Ethyl 2-(2-chloropyridin-3-yl)acetate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via esterification of 2-(2-chloropyridin-3-yl)acetic acid using ethanol under acidic catalysis (e.g., H₂SO₄) or via nucleophilic substitution of halogenated pyridine precursors with ethyl acetoacetate derivatives. Key optimization factors include:
- Catalyst selection : Acidic conditions (e.g., sulfuric acid) improve esterification yields, while base-mediated reactions may require anhydrous environments to avoid hydrolysis .
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilic substitution efficiency by stabilizing transition states .
- Temperature control : Reactions conducted at 60–80°C balance kinetic efficiency with thermal stability of the chloropyridine moiety .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the ester group (δ ~4.1–4.3 ppm for CH₂CH₃) and chloropyridine aromatic protons (δ ~7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 214.04 for C₉H₁₀ClNO₂) and fragmentation pathways .
- HPLC/GC-MS : Used to quantify purity and identify byproducts (e.g., unreacted acid or ethyl ester derivatives) .
Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in derivatives of this compound?
Methodological Answer:
SCXRD provides definitive confirmation of molecular geometry, including bond angles, torsion angles, and crystal packing. Key steps include:
- Crystallization : Slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
- Data collection : Use Mo-Kα or Cu-Kα radiation sources for high-resolution datasets.
- Structure refinement : SHELX programs (e.g., SHELXL) refine atomic coordinates and thermal parameters, while ORTEP-3 generates publication-quality molecular diagrams .
- Validation : Check for R-factor convergence (<0.05) and validate against crystallographic databases (e.g., CCDC) .
Advanced: How can researchers reconcile contradictory mechanistic proposals for nucleophilic substitutions involving this compound?
Methodological Answer:
Contradictions often arise from solvent-dependent pathways (SN1 vs. SN2) or competing side reactions. Strategies include:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents to distinguish between concerted (SN2) and stepwise (SN1) mechanisms .
- Computational modeling : Density Functional Theory (DFT) calculations predict transition-state geometries and activation energies (e.g., Gaussian or ORCA software) .
- Trapping experiments : Identify intermediates (e.g., carbocations) using stable ion conditions or spectroscopic monitoring .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols, as the compound may cause respiratory irritation (H335 hazard code) .
- Spill management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .
Advanced: What computational approaches predict the reactivity of this compound in biological or catalytic systems?
Methodological Answer:
- Molecular docking : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., enzymes in pyridine metabolism) .
- QSAR modeling : Correlate electronic descriptors (e.g., Hammett σ values) with reaction rates or binding affinities .
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the chloropyridine ring .
Basic: How are synthetic impurities identified and controlled during the production of this compound?
Methodological Answer:
- Chromatographic profiling : Reverse-phase HPLC with UV detection (λ = 254 nm) separates impurities like unreacted 2-(2-chloropyridin-3-yl)acetic acid or ethyl acetoacetate byproducts .
- Mass spectrometry : HRMS identifies impurities via exact mass matching (e.g., m/z 170.02 for the de-esterified acid) .
- Process optimization : Adjust stoichiometry (e.g., excess ethanol) and catalyst loading to suppress side reactions .
Advanced: What strategies improve crystallization outcomes for structural studies of this compound?
Methodological Answer:
- Solvent screening : Test binary mixtures (e.g., hexane/ethyl acetate) to modulate solubility and nucleation rates .
- Temperature gradients : Gradual cooling from 50°C to 4°C promotes ordered crystal growth.
- Seeding : Introduce microcrystals from prior batches to induce controlled crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
